molecular formula C12H20O B155553 Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- CAS No. 13144-88-2

Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-

Cat. No. B155553
CAS RN: 13144-88-2
M. Wt: 180.29 g/mol
InChI Key: LLCMOZBDJDCWLT-UHFFFAOYSA-N
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Description

“Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-” is a chemical compound with the molecular formula C8H12O . It is also known by its CAS number 13144-88-2 .

Scientific Research Applications

Fragrance Material Applications

Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-, is a member of the Alkyl Cyclic Ketones group and is primarily used as a fragrance ingredient. Its toxicologic and dermatologic properties have been extensively reviewed, focusing on its physical properties, acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, phototoxicity, and photoallergy data (Scognamiglio, Letizia, & Api, 2013).

Photoreactivity and Structural Analysis

The study of adamantylacetophenones, including similar compounds, highlights their photochemistry and crystal structures. These studies are critical for understanding the photostability and reactivity of these compounds (Fu, Scheffer, Trotter, & Yang, 1998).

Synthesis and Characterization

Various synthesis methods have been explored for similar compounds. These include the synthesis of ethanone derivatives using click chemistry approaches, which are important for understanding the pharmacokinetics and potential biological applications of these compounds (Govindhan et al., 2017).

Catalytic Applications

The compound has relevance in catalytic reactions, where its derivatives have been used in the synthesis of polyfunctional alkenyl methyl sulfones with stereogenic centers (Narkevitch, Vogel, & Schenk, 2002).

Antimicrobial Applications

Research into the antimicrobial properties of ethanone derivatives has been conducted. These studies explore the synthesis of ethanone derivatives with potential antimicrobial activities, highlighting the pharmaceutical and medicinal relevance of these compounds (Wanjari, 2020).

Safety And Hazards

The Research Institute for Fragrance Materials (RIFM) Expert Panel reviewed the critical effect data for this compound and established the No Expected Sensitization Induction Level (NESIL) as 1000 μg/cm2, which is a default value based on the LLNA data .

properties

IUPAC Name

1-(2,4,4,5,5-pentamethylcyclopenten-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-8-7-11(3,4)12(5,6)10(8)9(2)13/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCMOZBDJDCWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(C1)(C)C)(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065362
Record name Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-

CAS RN

13144-88-2
Record name 1-(2,4,4,5,5-Pentamethyl-1-cyclopenten-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13144-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013144882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.785
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
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Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
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Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
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Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
Reactant of Route 6
Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-

Citations

For This Compound
2
Citations
J Scognamiglio, CS Letizia, AM Api - Food and chemical toxicology, 2013 - Elsevier
A toxicologic and dermatologic review of 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)ethan-1-one when used as a fragrance ingredient is presented. 1-(2,4,4,5,5-Pentamethyl-1-…
Number of citations: 1 www.sciencedirect.com
D Belsito, D Bickers, M Bruze, P Calow… - Food and chemical …, 2013 - Elsevier
The alkyl cyclic ketone (ACK) fragrance ingredients are a diverse group of structures with similar metabolic and toxicity profiles. ACK fragrance materials demonstrate low acute toxicity. …
Number of citations: 12 www.sciencedirect.com

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